1-Methylpropyl cyclohexanecarboxylate

Description

Historical Overview of Aliphatic Ester Research in Organic Chemistry

The study of aliphatic esters, a significant class of organic compounds, has a rich history deeply intertwined with the development of organic chemistry. The term "ester" itself was coined in the first half of the 19th century by the German chemist Leopold Gmelin. Early research into these compounds was largely driven by the desire to understand the composition of naturally occurring fats and oils, which are triesters of glycerol.

A pivotal moment in ester chemistry arrived in 1895 when Emil Fischer and Arthur Speier developed the Fischer-Speier esterification method. nih.gov This acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water remains a fundamental and widely taught reaction in organic chemistry. nih.govnih.gov The reaction is an equilibrium process, and early studies focused on optimizing yields by using an excess of one reactant or by removing water as it is formed, principles that are still applied today. nih.gov

Throughout the 20th century, research expanded to include the synthesis of a vast array of aliphatic esters with diverse structures and properties. Numerous alternative esterification methods were developed to accommodate sensitive functional groups and to achieve higher yields under milder conditions. These methods include reactions of alcohols with acyl chlorides and acid anhydrides, as well as the use of various coupling reagents. researchgate.net The exploration of aliphatic esters has been crucial in understanding reaction mechanisms, such as nucleophilic acyl substitution, and in the development of synthetic methodologies.

The significance of aliphatic esters extends beyond fundamental organic chemistry. Their characteristic pleasant odors have led to their widespread use as fragrances and flavorings in the food, perfume, and cosmetic industries. ukrbiochemjournal.org Furthermore, their properties as solvents and plasticizers have been extensively studied and commercialized. In more recent times, research has focused on the synthesis and application of biodegradable polyesters, derived from aliphatic monomers, as environmentally friendly alternatives to traditional plastics. thegoodscentscompany.com

Structural Classification and Precise Nomenclature of Cyclohexanecarboxylates

Cyclohexanecarboxylates are a subclass of esters characterized by a cyclohexyl ring attached to the carbonyl carbon of the ester group. The general structure consists of a cyclohexane (B81311) ring, which is a six-membered saturated hydrocarbon ring, bonded to a carboxylate group (-COO-). The other part of the ester is an alkyl or aryl group derived from an alcohol.

The nomenclature of these esters follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The name is derived by first identifying the alkyl group from the alcohol, which is named as a substituent. This is followed by the name of the parent carboxylic acid, cyclohexanecarboxylic acid, with the "-oic acid" suffix replaced by "-oate".

For the specific compound of interest, 1-methylpropyl cyclohexanecarboxylate (B1212342) , the alkyl group attached to the oxygen atom is the 1-methylpropyl group, commonly known as the sec-butyl group. Therefore, the IUPAC name for this compound is 1-methylpropyl cyclohexanecarboxylate . An alternative, though less preferred, name is sec-butyl cyclohexanecarboxylate.

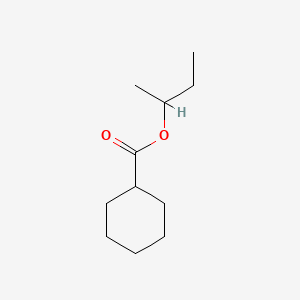

The structure can be represented as follows:

Figure 1: Chemical structure of this compound.

Stereoisomerism is a critical aspect of the structure of this compound due to the presence of multiple stereocenters and the conformational flexibility of the cyclohexane ring.

The 1-methylpropyl (sec-butyl) group contains a chiral center at the carbon atom bonded to the oxygen of the ester group. This gives rise to two possible enantiomers: (R)-1-methylpropyl cyclohexanecarboxylate and (S)-1-methylpropyl cyclohexanecarboxylate. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

The cyclohexane ring exists predominantly in a chair conformation, which is the most stable arrangement, minimizing both angle and torsional strain. In a substituted cyclohexane, the substituent on the ring can occupy either an axial or an equatorial position. The ester group (-COO-(1-methylpropyl)) is a relatively bulky substituent. Due to steric hindrance, specifically 1,3-diaxial interactions, the conformer where the ester group is in the equatorial position is significantly more stable than the one where it is in the axial position. The cyclohexane ring can undergo a "ring flip," which interconverts the axial and equatorial positions. However, the equilibrium will strongly favor the conformer with the bulky substituent in the equatorial position.

Furthermore, if the cyclohexane ring itself is substituted, this can introduce additional stereocenters. For instance, in a disubstituted cyclohexane ring, cis-trans isomerism becomes possible. The relative positions of the two substituents (on the same side or opposite sides of the ring) lead to diastereomers, which have different physical and chemical properties.

Combining the chirality of the sec-butyl group and the potential for stereoisomerism in the cyclohexane ring, this compound can exist as a mixture of several stereoisomers. The specific stereoisomer will have a defined three-dimensional arrangement of its atoms, which can influence its biological activity and physical properties.

Rationale and Significance for Advanced Academic Investigation of this compound

While specific academic and industrial research on this compound is not extensively documented in publicly available literature, the rationale and significance for its investigation can be inferred from studies of structurally related compounds. The interest in this particular ester likely stems from a combination of its structural features: the chiral sec-butyl group and the conformationally complex cyclohexane moiety.

Potential Applications in Fragrance and Flavor Industries: Many esters of cyclohexanecarboxylic acid with relatively small alkyl groups are known to possess characteristic fruity or pleasant odors. For instance, ethyl cyclohexanecarboxylate and methyl cyclohexanecarboxylate are used as flavoring agents. chemeo.comchemspider.com It is plausible that this compound also exhibits interesting olfactory properties, making it a candidate for investigation in the fragrance and flavor industry. The chirality of the sec-butyl group could be of particular interest, as different enantiomers of a chiral molecule often have distinct smells.

Role as a Chiral Building Block in Organic Synthesis: The presence of a chiral center in the 1-methylpropyl group makes this compound a potential chiral building block or a target for stereoselective synthesis studies. Research in this area would contribute to the development of new synthetic methodologies for creating stereochemically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.

Investigations into Insect Pheromones and Attractants: Esters of sec-butanol with various carboxylic acids have been identified as components of insect pheromones or as effective sex attractants. For example, sec-butyl dodecenoate has been synthesized and shown to be a sex attractant for certain species of moths. This suggests that this compound could be investigated for similar biological activity, potentially leading to applications in pest management through the development of species-specific lures for monitoring and control.

Physicochemical and Material Science Studies: The combination of a flexible cyclohexane ring and a branched alkyl chain can impart specific physical properties, such as viscosity, boiling point, and solvent characteristics. Advanced academic investigation could explore its potential as a specialty solvent, a plasticizer, or a component in the formulation of lubricants. The study of its conformational isomers and their influence on macroscopic properties would be a relevant area of research in physical organic chemistry.

Due to the limited direct research on this specific compound, further academic investigation is warranted to fully characterize its properties and explore its potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6553-82-8 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

butan-2-yl cyclohexanecarboxylate |

InChI |

InChI=1S/C11H20O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

ZCNBPOAOAOYPLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylpropyl Cyclohexanecarboxylate

Direct Esterification Approaches and Optimization Studies

Direct esterification, commonly known as Fischer esterification when acid-catalyzed, involves the reaction of a carboxylic acid with an alcohol to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and its efficiency is often enhanced by using an excess of one reactant (typically the alcohol) or by removing water as it is formed. libretexts.orgmasterorganicchemistry.com

The reaction between cyclohexanecarboxylic acid and 2-butanol (B46777) in the presence of a Brønsted acid catalyst, such as sulfuric acid or tosic acid, is a classic method for producing 1-methylpropyl cyclohexanecarboxylate (B1212342). chemguide.co.ukmasterorganicchemistry.com The acid catalyst plays a dual role: it protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity, and facilitates the departure of water as a leaving group. masterorganicchemistry.comlibretexts.org

The mechanism of Fischer esterification proceeds through a series of equilibrium steps. masterorganicchemistry.com Initially, the carbonyl oxygen of cyclohexanecarboxylic acid is protonated by the acid catalyst. libretexts.org This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group of 2-butanol, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequently, a proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, converting it into a good leaving group (water). Elimination of water and subsequent deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the final ester product, 1-methylpropyl cyclohexanecarboxylate. libretexts.org

The kinetics of the esterification of cyclohexanecarboxylic acid can be influenced by the catalyst and reaction conditions. Studies on similar systems have shown that the reaction often follows a pseudo-homogeneous, second-order model. nih.gov The activation energy for the esterification of cyclohexanecarboxylic acid has been studied using various catalysts. For instance, when using certain layered double hydroxides (LDHs) as catalysts, the activation energies were determined to be in the range of 26.25 to 32.18 kJ mol⁻¹. researchgate.net

Table 1: Activation Energies for Cyclohexanecarboxylic Acid Esterification with LDH Catalysts

| Catalyst System | Activation Energy (kJ mol⁻¹) |

|---|---|

| LDH with large d₀₀₃ value | 26.25 researchgate.net |

This table illustrates how catalyst structure can influence the energy barrier of the reaction.

The performance of Brønsted acid catalysts is a critical aspect of optimization. While strong mineral acids like sulfuric acid are effective, they pose challenges related to corrosion, separation from the product mixture, and environmental disposal. This has led to significant research into solid acid catalysts, which can be easily recovered and reused. researchgate.net

Heterogeneous catalysts like sulfated zirconia have demonstrated good catalytic activity in esterification reactions, with conversions ranging from 37% to 96% for various carboxylic acids with butanol at 110°C within 6 hours. researchgate.net The reusability of these solid acids is a key advantage. For example, studies on bimetallic catalysts in other reactions have shown that they can maintain high selectivity and yield even after multiple reaction cycles, highlighting the potential for developing robust and sustainable catalytic systems. mdpi.com

Table 2: Illustrative Performance of a Reusable Catalyst System

| Cycle Number | Conversion (%) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 1 | 99.8 mdpi.com | 96.4 mdpi.com | 96.6 mdpi.com |

| 2 | - | - | - |

| 3 | - | - | - |

Data from a bimetallic NiRh/SiO₂ catalyst in a different reaction, illustrating the principle of catalyst recyclability.

Lewis acids offer an alternative catalytic pathway for the synthesis of this compound. Unlike Brønsted acids which donate protons, Lewis acids activate the reactants by accepting an electron pair. uni-regensburg.de In this context, the Lewis acid can coordinate with the carbonyl oxygen of cyclohexanecarboxylic acid. This coordination enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by 2-butanol. uni-regensburg.deoregonstate.edu This mechanism, involving an SN1-type activation, can facilitate the formation of the ester under different, often milder, conditions than traditional Brønsted acid catalysis. uni-regensburg.de

Biocatalysis, utilizing enzymes such as lipases, represents a green and highly selective approach to ester synthesis. nih.govnih.gov Lipases are particularly effective for esterification reactions and can function in non-aqueous environments, which is advantageous for this synthesis. nih.govnih.gov

The use of lipases for the esterification of cyclohexanecarboxylic acid with 2-butanol is typically performed in organic solvents. This is because most industrial synthetic reactions are carried out in such media due to the high solubility of non-polar compounds like esters. nih.govnih.gov The choice of solvent is crucial, as it affects the enzyme's stability and activity. nih.gov

Generally, lipases exhibit higher activity in hydrophobic organic solvents compared to hydrophilic ones. nih.gov The enzyme's conformation is more rigid in non-aqueous systems, which can help maintain its catalytic function. nih.gov Immobilized lipases, such as Lipase (B570770) B from Candida antarctica (often supplied as Novozym 435), are widely used because they can be easily separated from the reaction mixture and reused, improving the process's economic viability. researchgate.net The reaction equilibrium can be favorably shifted towards ester synthesis in organic solvents, as the ester product is often more soluble in the medium than the reactant acid, and water, a byproduct, has low solubility and can be removed. researchgate.net

Table 3: Common Organic Solvents Used in Lipase-Catalyzed Ester Synthesis

| Solvent Type | Examples | General Effect on Lipase Activity |

|---|---|---|

| Hydrophobic | n-Alkanes, Toluene | Higher activity is often retained. nih.gov |

| Hydrophilic | Glycerol, Ethylene Glycol | Can be used at higher concentrations (50-60%). nih.gov |

Enzyme-Catalyzed Esterification Systems

Immobilized Enzyme Reactor Systems for Continuous Production

The use of immobilized enzyme reactor systems represents a significant advancement in the continuous production of esters like this compound. This technology is rooted in the principles of biocatalysis, which offers high selectivity and environmentally friendly reaction conditions. rsc.orgpolyu.edu.hk Enzymes, typically lipases, are confined to a solid support material, which enhances their stability and allows for easy separation from the product stream, making them reusable over long operational periods. polyu.edu.hkslideshare.net

Microfluidic immobilized enzyme reactors (μ-IMERs) are particularly advantageous, offering benefits such as rapid heat and mass transfer, low energy consumption, and high efficiency due to their large surface-to-volume ratios. rsc.orgpolyu.edu.hk For the synthesis of this compound, a continuous process could be designed using a packed bed reactor (PBR) or a continuous flow stirred-tank reactor (CSTR). slideshare.netunivr.it In such a system, a mixture of cyclohexanecarboxylic acid and 2-butanol would be continuously fed into the reactor containing the immobilized lipase. The enzyme catalyzes the esterification reaction, and the product stream, containing this compound and water, is continuously removed. univr.it The use of these systems overcomes the stability issues associated with free enzymes in solution and facilitates a more automated and controlled production process. polyu.edu.hkslideshare.net

Table 1: Advantages of Immobilized Enzyme Reactors in Ester Synthesis

| Feature | Benefit | Source(s) |

|---|---|---|

| Enzyme Reusability | Reduces catalyst cost and simplifies downstream processing. | univr.it |

| Continuous Operation | Allows for greater productivity from a fixed amount of enzyme compared to batch processes. | univr.it |

| Enhanced Stability | Immobilization can protect the enzyme from harsh environmental conditions, increasing its operational lifespan. | rsc.orgpolyu.edu.hk |

| Process Control | Offers a closely controllable environment for reaction parameters (temperature, pH, flow rate). | univr.it |

| High Efficiency | Microreactors provide rapid heat exchange and mass transfer, leading to faster reaction rates. | rsc.orgnih.gov |

Transesterification Routes and Kinetic Studies

Transesterification is a widely employed method for synthesizing esters, involving the reaction of an existing ester with an alcohol to produce a different ester. organic-chemistry.org This process is typically reversible and requires a catalyst to achieve a reasonable reaction rate. beilstein-journals.org

In this specific route, this compound is synthesized by reacting a simple alkyl cyclohexanecarboxylate, such as methyl or ethyl cyclohexanecarboxylate, with 2-butanol. The reaction involves the exchange of the alcohol moiety of the starting ester with 2-butanol. This equilibrium-driven process is often pushed toward the product side by using an excess of the reactant alcohol (2-butanol) or by removing the displaced alcohol (e.g., methanol (B129727) or ethanol) from the reaction mixture.

The kinetics of transesterification reactions, particularly in biodiesel production, are often modeled as pseudo-first-order reactions when one reactant (the alcohol) is used in significant excess. mdpi.commdpi.com This simplification allows for the determination of the reaction rate constant and activation energy, which are crucial for reactor design and process optimization. mdpi.commdpi.com

Catalyst choice is critical for an efficient transesterification process. Catalysts can be broadly categorized as homogeneous, heterogeneous, and enzymatic.

Homogeneous Catalysts : These include strong acids (like sulfuric acid) and strong bases (like sodium hydroxide (B78521) or sodium methoxide). jbiochemtech.com Base catalysts are generally faster and less corrosive than acid catalysts but are sensitive to the presence of water and free fatty acids. jbiochemtech.com

Heterogeneous Catalysts : Solid catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and suitability for continuous processes. jbiochemtech.commdpi.com Commonly used solid base catalysts include alkaline earth metal oxides such as calcium oxide (CaO) and magnesium oxide (MgO), which exhibit high basicity and catalytic activity. jbiochemtech.com Solid acid catalysts, such as sulfonated zeolites, are also effective, particularly for feedstocks with high free fatty acid content. mdpi.com

Organocatalysts : Recent developments have focused on metal-free organocatalysts, such as N-heterocyclic carbenes (NHCs) and zwitterionic systems, which can promote transesterification under mild conditions by enhancing the nucleophilicity of the alcohol. organic-chemistry.orgresearchgate.net Ionic liquids have also been explored as dual-activation catalysts. beilstein-journals.org

Table 2: Comparison of Catalyst Types for Transesterification

| Catalyst Type | Examples | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| Homogeneous Base | NaOH, KOH, NaOMe | Fast reaction rates, high yields. | Sensitive to water/FFAs, difficult to separate, corrosive. | jbiochemtech.com |

| Homogeneous Acid | H₂SO₄, HCl | Tolerant to water/FFAs. | Slower reaction rates, corrosive, separation issues. | beilstein-journals.org |

| Heterogeneous Base | CaO, MgO, SrO | Easily separated, reusable, suitable for continuous flow. | Can be susceptible to leaching and poisoning. | jbiochemtech.commdpi.com |

| Heterogeneous Acid | Sulfonated Zeolites | Easily separated, reusable, stable at high temperatures. | May have lower activity than homogeneous counterparts. | mdpi.com |

| Organocatalysts | N-Heterocyclic Carbenes | Metal-free, mild conditions, high selectivity. | Can be expensive, may have lower thermal stability. | organic-chemistry.org |

Acylation Reactions Involving Cyclohexanecarbonyl Chloride or Anhydrides

Acylation provides a more direct and often irreversible route to ester synthesis compared to equilibrium-limited esterification or transesterification. This method involves reacting an alcohol with a highly reactive carboxylic acid derivative.

The reaction between an acyl chloride, such as cyclohexanecarbonyl chloride, and an alcohol like 2-butanol is a rapid and efficient method for forming an ester. docbrown.info Acyl chlorides are highly reactive due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic. youtube.com

The reaction proceeds via a nucleophilic addition-elimination mechanism. docbrown.info The alcohol (2-butanol) acts as a nucleophile, attacking the carbonyl carbon of the cyclohexanecarbonyl chloride. This is followed by the elimination of the chloride ion, which is an excellent leaving group, and a proton from the alcohol moiety to yield the final ester product, this compound, and hydrogen chloride (HCl). docbrown.infoyoutube.com Due to the high reactivity, this reaction often proceeds readily at room temperature without a catalyst. docbrown.info However, a weak, non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is frequently added to neutralize the HCl byproduct, which can otherwise cause side reactions. orgsyn.org

Cyclohexanecarboxylic anhydride (B1165640) can also be used to acylate 2-butanol. Acid anhydrides are generally less reactive than their corresponding acyl chlorides but are still effective acylating agents. psu.edu The reaction with 2-butanol would produce this compound and one equivalent of cyclohexanecarboxylic acid as a byproduct.

This reaction is typically slower than acylation with acyl chlorides and often requires heating or the use of a catalyst. psu.edu Common catalysts include Lewis acids like copper(II) triflate (Cu(OTf)₂) or base catalysts such as 4-(dimethylamino)pyridine (DMAP), which significantly accelerate the rate of acylation. psu.eduorganic-chemistry.org Solvent-free conditions can also be employed, representing a greener alternative by simply heating a neat mixture of the alcohol and the anhydride. psu.edu

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Butanol |

| 4-(dimethylamino)pyridine (DMAP) |

| Calcium oxide (CaO) |

| Copper(II) triflate |

| Cyclohexanecarbonyl chloride |

| Cyclohexanecarboxylic acid |

| Cyclohexanecarboxylic anhydride |

| Ethyl cyclohexanecarboxylate |

| Hydrogen chloride |

| Magnesium oxide (MgO) |

| Methyl cyclohexanecarboxylate |

| Pyridine |

| Sodium hydroxide |

| Sodium methoxide |

| Sulfuric acid |

Novel Synthetic Pathways and Green Chemistry Innovations

Innovations in synthetic chemistry have led to the development of greener and more efficient routes for ester synthesis. These methods aim to minimize environmental impact by reducing solvent use, employing renewable catalysts, and optimizing reaction conditions for energy efficiency and atom economy.

Chemoenzymatic synthesis leverages the high selectivity and efficiency of biological catalysts, such as enzymes, to perform chemical transformations under mild conditions. Lipases are a prominent class of enzymes used for esterification due to their ability to function in non-aqueous environments, where they favor synthesis over their natural hydrolytic function. nih.govfrontiersin.org

The synthesis of this compound can be effectively catalyzed by immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica). researchgate.net The reaction proceeds by the direct esterification of cyclohexanecarboxylic acid with sec-butanol. The enzyme's catalytic triad (B1167595) (typically serine, histidine, and aspartate) facilitates the formation of an acyl-enzyme intermediate with the carboxylic acid, which is then nucleophilically attacked by the alcohol to yield the ester and regenerate the enzyme. mdpi.com

Key parameters influencing the reaction include temperature, water activity (aw), substrate molar ratio, and the reaction medium. nih.govnih.gov While the reaction can be performed in organic solvents, solvent-free systems are preferred for green chemistry applications. The minimal water content is crucial as excess water can shift the equilibrium back towards hydrolysis, reducing the ester yield. nih.gov

Research Findings:

Catalyst: Immobilized lipases (e.g., Novozym 435, Pseudomonas cepacia lipase) show high activity and stability. researchgate.netmdpi.com

Conditions: Optimal temperatures are typically in the range of 40-70°C. researchgate.netnih.gov Higher temperatures can increase reaction rates but may lead to enzyme denaturation.

Efficiency: High conversion rates (>90%) can be achieved by controlling reaction parameters, particularly through the removal of water byproduct, for instance, by using molecular sieves or applying a vacuum.

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by eliminating the environmental and safety issues associated with volatile organic solvents. These techniques often rely on heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. organic-chemistry.org

For the synthesis of this compound, solid acid catalysts are particularly effective. Materials such as sulfated zirconia, certain zeolites, or sulfonic acid-functionalized resins can catalyze the direct esterification of cyclohexanecarboxylic acid and sec-butanol at elevated temperatures. organic-chemistry.orgrsc.org The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the solid acid catalyst, which activates the carbonyl group for nucleophilic attack by the alcohol.

Research Findings:

Catalysts: Heterogeneous catalysts like sulfated zirconia (SZ) and macroporous polymeric acid resins are robust and recyclable. organic-chemistry.orgrsc.org

Conditions: Reactions are typically conducted at temperatures between 60°C and 120°C. The removal of water is essential to drive the reaction equilibrium towards the product.

Advantages: This approach offers high atom economy, simplified product purification (catalyst is filtered off), and catalyst reusability, contributing to a more sustainable process. organic-chemistry.org

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. riken.jprsc.org The esterification of cyclohexanecarboxylic acid with sec-butanol is well-suited for a continuous flow setup.

A typical reactor design involves a heated column packed with a solid-supported catalyst (a packed bed reactor). rsc.orgriken.jp A pre-mixed solution of the reactants is continuously pumped through the heated reactor. The product stream emerges from the reactor outlet and can be collected. Key parameters for optimization include the flow rate (which determines the residence time), reactor temperature, and the reactant concentration.

Research Findings:

Reactor Design: Packed bed reactors containing heterogeneous acid catalysts (e.g., sulfated zirconia) are commonly used for continuous esterification. rsc.org

Optimization: The activity is influenced by reactant structure; esterification rates for secondary alcohols are generally lower than for primary alcohols due to steric hindrance. rsc.org Optimization of flow rate and temperature is critical to achieve high conversion.

Benefits: Continuous flow systems can operate at higher temperatures and pressures than batch reactors, often leading to significantly reduced reaction times and increased throughput. riken.jp This method also minimizes waste and improves process safety by reducing the volume of hazardous materials handled at any given time.

Table 1: Comparison of Green

Stereoselective Synthesis of Chiral this compound

The alcohol precursor, sec-butanol, is a chiral molecule existing as two enantiomers: (R)-sec-butanol and (S)-sec-butanol. Consequently, this compound can exist as (R)- and (S)-enantiomers. Stereoselective synthesis aims to produce a single desired enantiomer, which is crucial in fields like pharmaceuticals and fragrance chemistry where different enantiomers can have distinct biological activities or sensory properties.

Enantioselective esterification is most commonly achieved through the kinetic resolution of racemic sec-butanol. In this process, a chiral catalyst selectively reacts with one enantiomer of the alcohol at a much faster rate than the other.

Enzymatic Kinetic Resolution: Lipases are highly effective chiral catalysts for resolving racemic alcohols. mdpi.com When racemic sec-butanol is reacted with cyclohexanecarboxylic acid (or an activated acyl donor like vinyl cyclohexanecarboxylate) in the presence of a lipase, the enzyme will preferentially acylate one enantiomer. For example, if the lipase preferentially reacts with the (R)-enantiomer, the reaction will yield (R)-1-methylpropyl cyclohexanecarboxylate, leaving behind unreacted (S)-sec-butanol. organic-chemistry.org The maximum theoretical yield for the desired ester in a classic kinetic resolution is 50%.

To overcome this 50% yield limitation, a Dynamic Kinetic Resolution (DKR) can be employed. mdpi.comorganic-chemistry.org DKR combines the enantioselective enzymatic acylation with an in-situ racemization of the alcohol. A metal catalyst, typically a ruthenium complex, is added to continuously convert the slow-reacting (S)-alcohol into the fast-reacting (R)-alcohol (and vice-versa), allowing for a theoretical yield of up to 100% of the desired single-enantiomer ester. mdpi.comorganic-chemistry.org

Chemical Catalytic Resolution: Chiral, non-enzymatic catalysts can also be used for kinetic resolution. Chiral derivatives of 4-(dimethylamino)pyridine (DMAP), for instance, have been developed as effective acyl-transfer catalysts. nih.gov These catalysts can differentiate between the enantiomers of a racemic alcohol during acylation with an acid anhydride, leading to an enantiomerically enriched ester product. The enantioselectivity often arises from differing non-covalent interactions between the catalyst and the two enantiomeric transition states. nih.gov

An alternative to kinetic resolution is to start with enantiomerically pure precursors. This is the most direct method to obtain an enantiopure product. If enantiomerically pure (R)-sec-butanol is used as the starting material for the esterification with achiral cyclohexanecarboxylic acid, the product will be exclusively (R)-1-methylpropyl cyclohexanecarboxylate. This method avoids the need for resolving a racemic mixture and can provide high yields of the desired stereoisomer, provided the enantiopure alcohol is readily available.

Another diastereoselective strategy involves reacting racemic sec-butanol with a chiral resolving agent, such as an enantiopure carboxylic acid. tcichemicals.com This creates a mixture of two diastereomeric esters. Unlike enantiomers, diastereomers have different physical properties (e.g., boiling point, solubility, chromatographic retention), which allows them to be separated by standard laboratory techniques like fractional crystallization or column chromatography. After separation, the chiral auxiliary can be cleaved to yield the desired enantiomer of the alcohol, which can then be esterified with cyclohexanecarboxylic acid.

Table 2: Overview of Stereoselective Synthesis Strategies

Reactivity and Reaction Mechanisms of 1 Methylpropyl Cyclohexanecarboxylate

Hydrolysis Kinetics and Mechanistic Investigations

Hydrolysis of an ester is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. epa.gov For 1-methylpropyl cyclohexanecarboxylate (B1212342), this reaction results in cyclohexanecarboxylic acid and 2-butanol (B46777). The reaction is typically slow in pure water but is significantly accelerated by the presence of a catalyst. epa.gov

Acid-catalyzed ester hydrolysis is a reversible process. epa.gov The mechanism of this reaction can proceed through several pathways, with the most common for esters like 1-methylpropyl cyclohexanecarboxylate being the AAc2 mechanism.

The AAc2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism is generally the predominant pathway for the hydrolysis of esters of primary and secondary alcohols. epa.gov The reaction is characterized by the following steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety.

Elimination of the alcohol: The protonated alcohol is a good leaving group and is eliminated from the tetrahedral intermediate, reforming the carbonyl group.

Deprotonation: The protonated carboxylic acid is deprotonated to yield the final carboxylic acid product and regenerate the acid catalyst.

The AAc1 (Acid-catalyzed, Acyl-oxygen cleavage, unimolecular) mechanism is less common and typically occurs with esters that can form a stable acylium ion. Given the structure of this compound, the formation of a cyclohexanecarbonyl cation is not particularly favorable, making this pathway less likely than AAc2.

The AAl1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism involves the cleavage of the bond between the oxygen and the alkyl group of the alcohol. This pathway is favored for esters with an alcohol group that can form a stable carbocation. The sec-butyl group in this compound can form a secondary carbocation, which is relatively stable. Therefore, under certain conditions, particularly in highly acidic and non-aqueous media, an AAl1 mechanism might compete with the AAc2 pathway.

Table 1: Plausible Acid-Catalyzed Hydrolysis Mechanisms for this compound

| Mechanism | Description | Likelihood for this compound |

|---|---|---|

| AAc2 | Bimolecular attack of water on the protonated carbonyl group. | High , this is the most common mechanism for esters of secondary alcohols. |

| AAc1 | Unimolecular formation of an acylium ion. | Low , the cyclohexanecarbonyl cation is not exceptionally stable. |

| AAl1 | Unimolecular formation of a sec-butyl carbocation. | Possible , especially under forcing conditions, due to the relative stability of the secondary carbocation. |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces a carboxylate salt and an alcohol. chemrxiv.org The reaction is typically second-order, being first-order in both the ester and the hydroxide (B78521) ion. chemrxiv.org

The mechanism for saponification is generally accepted to be the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, which involves:

Nucleophilic attack by hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination of the alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the sec-butoxide (B8327801) ion as the leaving group.

The rate of saponification is sensitive to steric hindrance at the carbonyl group and on the alcohol moiety. The bulky cyclohexyl group adjacent to the carbonyl carbon in this compound would be expected to decrease the rate of hydroxide attack compared to less sterically hindered esters. Similarly, the secondary nature of the sec-butyl group also contributes to steric crowding around the reaction center.

Table 2: Factors Influencing the Rate of Saponification of this compound

| Structural Feature | Effect on Reactivity | Rationale |

|---|---|---|

| Cyclohexyl group (acyl side) | Decreases rate | Steric hindrance impedes the approach of the hydroxide nucleophile to the carbonyl carbon. |

| sec-Butyl group (alkyl side) | Decreases rate | Steric bulk around the ester oxygen can hinder the formation of the tetrahedral intermediate and the departure of the leaving group. |

Esterases and lipases are enzymes that catalyze the hydrolysis of ester bonds. These biocatalysts are known for their high specificity and ability to operate under mild conditions. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and esters.

The mechanism of enzymatic hydrolysis by serine hydrolases, which include many esterases and lipases, involves the formation of an acyl-enzyme intermediate. The key steps are:

Formation of the Michaelis complex: The ester substrate binds to the active site of the enzyme.

Nucleophilic attack: A serine residue in the enzyme's catalytic triad (B1167595) acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate.

Formation of the acyl-enzyme intermediate: The tetrahedral intermediate collapses, releasing the alcohol (2-butanol) and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (cyclohexanecarboxylic acid) and regenerating the free enzyme.

The efficiency and stereoselectivity of enzymatic hydrolysis are highly dependent on the structure of the substrate and the specific enzyme used. The bulky cyclohexyl and sec-butyl groups of this compound would need to fit into the active site of the enzyme for catalysis to occur. Lipases are known to hydrolyze esters with bulky groups, and it is plausible that certain lipases could effectively catalyze the hydrolysis of this compound. The chirality of the sec-butyl group also means that enzymatic hydrolysis could potentially be enantioselective, leading to the preferential hydrolysis of one enantiomer over the other.

Transesterification Reactions and Mechanism

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. masterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com

In the presence of an acid or base catalyst, this compound can react with another alcohol (R'-OH) to form a new ester (cyclohexanecarboxylic acid R'-ester) and 2-butanol. The reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products (e.g., 2-butanol) from the reaction mixture.

The acid-catalyzed transesterification mechanism is analogous to the AAc2 mechanism for hydrolysis, with the attacking nucleophile being an alcohol molecule instead of water. The base-catalyzed transesterification mechanism involves the attack of an alkoxide ion (R'O⁻) on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then expels the sec-butoxide ion.

The rate of transesterification is influenced by the steric properties of the reacting ester and alcohol. The use of bulky alcohols as nucleophiles would likely result in a slower reaction rate due to increased steric hindrance.

Intramolecular transesterification can occur if the ester molecule contains a hydroxyl group that can attack the ester's carbonyl carbon, leading to the formation of a cyclic ester (a lactone). For this compound itself, this reaction is not possible as it does not possess a hydroxyl group.

However, if the cyclohexyl ring or the sec-butyl group were substituted with a hydroxyl group at an appropriate position, intramolecular transesterification could become a significant reaction pathway. The feasibility and rate of such a cyclization would depend on the length of the chain connecting the hydroxyl group to the ester functionality, with the formation of five- or six-membered rings being generally favored.

Reduction Reactions of the Ester Moiety

The ester group of this compound can be reduced to yield either alcohols or aldehydes, depending on the choice of reducing agent and reaction conditions.

The complete reduction of the ester moiety in this compound yields two alcohol products: cyclohexylmethanol and butan-2-ol. This transformation involves the cleavage of the acyl-oxygen bond and the reduction of the resulting carboxylate and alkoxide portions. Powerful reducing agents are required for this conversion.

Lithium aluminum hydride (LiAlH₄) is a common and highly effective reagent for this purpose. The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, followed by the departure of the sec-butoxide leaving group. A second equivalent of hydride then reduces the intermediate aldehyde to the primary alcohol.

Catalytic hydrogenation can also achieve this reduction, although it typically requires high pressures and temperatures, along with specific catalysts. Pincer ruthenium complexes, for instance, have been shown to be powerful catalysts for the hydrogenation of various esters to their corresponding alcohols under an atmospheric pressure of hydrogen gas. organic-chemistry.org Another effective system for this transformation is the combination of cobalt(II) chloride and diisopropylamine (B44863) with sodium borohydride, which demonstrates excellent activity in the chemoselective reduction of carboxylic esters to their corresponding alcohols under mild conditions. organic-chemistry.org

| Reagent/System | Products | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Cyclohexylmethanol, Butan-2-ol | Anhydrous ether or THF, followed by aqueous workup |

| H₂/Ru-Pincer Complex | Cyclohexylmethanol, Butan-2-ol | Atmospheric pressure of H₂, solvent |

| NaBH₄/CoCl₂/i-Pr₂NH | Cyclohexylmethanol, Butan-2-ol | Mild conditions |

This is an interactive data table. You can sort and filter the data.

The partial reduction of the ester to an aldehyde, specifically cyclohexanecarbaldehyde, is a more challenging transformation due to the high reactivity of the aldehyde product, which can be readily reduced further to the alcohol. This requires the use of sterically hindered or less reactive hydride reagents that can selectively stop the reaction at the aldehyde stage.

One of the most common reagents for this purpose is Diisobutylaluminium hydride (DIBAL-H). The reaction must be carried out at low temperatures (typically -78 °C) to prevent over-reduction. The mechanism involves the formation of a stable tetrahedral intermediate that collapses to the aldehyde only upon aqueous workup.

Modified Red-Al reagents, such as sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) modified with N-methylpiperazine or pyrrolidine, have also been developed for the selective conversion of esters to aldehydes under mild and operationally simple conditions. researchgate.net These modified reagents exhibit enhanced selectivity, minimizing the formation of the alcohol byproduct. researchgate.net

| Reagent | Product | Typical Conditions |

| Diisobutylaluminium hydride (DIBAL-H) | Cyclohexanecarbaldehyde | Low temperature (-78 °C), non-polar solvent (e.g., toluene, hexanes) |

| Modified Red-Al (e.g., NMP-SMEAH) | Cyclohexanecarbaldehyde | Mild conditions, THF |

This is an interactive data table. You can sort and filter the data.

Reactions Involving the Cyclohexane (B81311) Ring System

The cyclohexane ring in this compound is a saturated aliphatic system, making it generally unreactive towards many reagents. However, functionalization can be achieved under specific conditions, typically involving radical pathways or advanced catalytic methods.

Direct functionalization of the C-H bonds of the cyclohexane ring is challenging due to their low reactivity. However, methods have been developed for such transformations.

Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), can introduce a halogen atom onto the cyclohexane ring. This reaction is typically not highly selective and can lead to a mixture of mono- and poly-halogenated products at various positions.

Oxidation: Strong oxidizing agents can lead to the oxidation of the cyclohexane ring, potentially resulting in ring-opening to form dicarboxylic acids like adipic acid, especially under harsh conditions (e.g., hot nitric acid or potassium permanganate). Milder, more selective oxidation methods can introduce hydroxyl or keto groups at specific positions, often directed by neighboring functional groups, though the ester in this compound offers limited directing ability for remote C-H bonds.

Alkylation/Arylation: Modern synthetic methods allow for the direct C-H functionalization of saturated rings. For example, palladium-catalyzed C-H activation can be used for the arylation of cycloalkane carboxylic acids. nih.gov While this is demonstrated on the parent acid, similar principles could potentially be adapted for the ester, enabling the introduction of aryl or alkyl groups at specific positions on the cyclohexane ring, often with high regioselectivity. nih.gov

The cyclohexane ring is thermodynamically stable and does not readily undergo ring-opening or rearrangement reactions under typical laboratory conditions. Unlike strained rings such as cyclopropanes, which can be opened via electrophilic attack or radical processes, the cyclohexane ring lacks significant ring strain. nih.govrsc.org

Ring-opening of the cyclohexane moiety generally requires high-energy processes, such as pyrolysis, or occurs through specific biological pathways. For instance, the microbial metabolism of cyclohexane carboxylate can proceed through ring cleavage to form linear dicarboxylic acids like pimelate. nih.gov However, these are enzymatic processes and not standard chemical transformations. For the purposes of synthetic organic chemistry, the cyclohexane ring of this compound is considered a robust and stable scaffold.

Thermal Decomposition Pathways and Mechanistic Analysis

The thermal decomposition of this compound would be expected to initiate at high temperatures. The likely pathways involve the unimolecular decomposition of either the cyclohexane ring or the ester group.

Based on studies of cyclohexane, its thermal decomposition is initiated by C-C bond fission within the ring, leading to the formation of a 1,6-hexyl diradical. rsc.orgrsc.org This diradical can then undergo further reactions, including isomerization to 1-hexene (B165129) or fragmentation into smaller radical and alkene species. rsc.org

Alternatively, the ester group itself can undergo thermal decomposition. A potential pathway is a concerted, six-membered ring transition state (Ester pyrolysis or Ei reaction), leading to the formation of cyclohexanecarboxylic acid and but-1-ene. This type of elimination requires a beta-hydrogen on the alkyl portion of the ester, which is present in the 1-methylpropyl (sec-butyl) group.

A competing pathway would be homolytic cleavage of the bonds within the ester group. The weakest bonds, likely the C-O bonds of the ester, could break to form radical intermediates. For example, cleavage of the acyl-oxygen bond would yield a cyclohexanecarbonyl radical and a sec-butoxy radical. These highly reactive radicals would then initiate a cascade of further reactions, including hydrogen abstraction, disproportionation, and fragmentation. The study of related compounds like 1,1-di(tert-butylperoxy)cyclohexane shows that thermal decomposition generates radical species that can react with solvents or undergo further fragmentation. researchgate.net

The specific products and dominant mechanism would depend on the precise temperature, pressure, and whether the decomposition occurs in the gas phase or in a solvent.

| Decomposition Pathway | Initiation Step | Key Intermediates/Products |

| Ring Fission | Homolytic C-C bond cleavage in the cyclohexane ring | 1,6-hexyl diradical, 1-hexene, smaller radicals |

| Ester Pyrolysis (Ei) | Concerted elimination via a six-membered transition state | Cyclohexanecarboxylic acid, But-1-ene |

| Homolytic Ester Cleavage | Cleavage of C-O ester bonds | Cyclohexanecarbonyl radical, sec-butoxy radical |

This is an interactive data table. You can sort and filter the data.

Photochemical Transformations

The study of the photochemical transformations of this compound is an area that, to date, has not been extensively documented in dedicated research. However, based on the fundamental principles of organic photochemistry and studies of analogous ester compounds, plausible reaction pathways can be predicted. When exposed to ultraviolet (UV) radiation, organic esters, particularly those with aliphatic cycloalkane and alkyl groups, can undergo several types of transformations. The most probable of these are the Norrish Type I and Norrish Type II reactions, which are characteristic photochemical processes for carbonyl compounds. wikipedia.orgnih.gov

Norrish Type I Reaction

The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). wikipedia.orgyoutube.com Upon absorption of a photon, the ester molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the bond between the carbonyl carbon and the cyclohexyl ring, or the bond between the carbonyl carbon and the oxygen atom, can break, forming radical intermediates.

Specifically for this compound, two primary α-cleavage pathways are conceivable:

Cleavage of the Cyclohexyl-Carbonyl Bond: This pathway would result in the formation of a cyclohexyl radical and a 1-methylpropyl oxycarbonyl radical. The subsequent reactions of these radicals could lead to a variety of products through decarbonylation, recombination, or disproportionation.

Cleavage of the Carbonyl-Oxygen Bond: This pathway would generate a cyclohexanecarbonyl radical and a 1-methylpropyloxy radical. The cyclohexanecarbonyl radical can subsequently lose carbon monoxide to form a cyclohexyl radical.

The relative likelihood of these pathways depends on the stability of the resulting radical intermediates.

Norrish Type II Reaction

The Norrish Type II reaction is an intramolecular process that occurs if there is a hydrogen atom on the γ-carbon of the alkyl portion of the ester. wikipedia.org This reaction proceeds through a six-membered cyclic transition state, involving the abstraction of the γ-hydrogen by the excited carbonyl oxygen. This process leads to the formation of a 1,4-biradical intermediate.

In the case of this compound, the 1-methylpropyl (sec-butyl) group possesses γ-hydrogens. Therefore, upon photoexcitation, the carbonyl oxygen can abstract a hydrogen atom from the methyl group of the sec-butyl chain. The resulting 1,4-biradical can then undergo one of two principal reactions:

Fragmentation (β-cleavage): This pathway leads to the cleavage of the bond between the α- and β-carbons, resulting in the formation of cyclohexanecarboxylic acid and propene.

Intramolecular Cyclization (Yang Cyclization): The biradical can also cyclize to form a substituted cyclobutanol (B46151) derivative.

It is important to note that the efficiency and outcome of these photochemical reactions can be significantly influenced by the reaction medium, the presence of photosensitizers or quenchers, and the specific wavelength of the UV radiation used. While direct experimental data for this compound is lacking, the Norrish Type I and Type II pathways represent the most probable photochemical transformations based on established principles of organic photochemistry. researchgate.netrsc.org

Table 1: Predicted Photochemical Reaction Pathways for this compound

| Reaction Type | Initial Step | Intermediate Species | Potential Final Products |

| Norrish Type I | α-cleavage of the cyclohexyl-carbonyl bond | Cyclohexyl radical and 1-methylpropyl oxycarbonyl radical | Cyclohexane, 1-methylpropanol, Carbon dioxide |

| α-cleavage of the carbonyl-oxygen bond | Cyclohexanecarbonyl radical and 1-methylpropyloxy radical | Cyclohexane, Carbon monoxide, 1-methylpropanol | |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1,4-biradical | Cyclohexanecarboxylic acid and Propene |

| Substituted cyclobutanol derivative |

Theoretical and Computational Investigations of 1 Methylpropyl Cyclohexanecarboxylate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties. Methods like Density Functional Theory (DFT) are commonly employed to elucidate the electronic landscape of organic molecules such as 1-methylpropyl cyclohexanecarboxylate (B1212342).

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For 1-methylpropyl cyclohexanecarboxylate, the HOMO is expected to be localized primarily on the ester functional group, specifically the non-bonding electrons of the oxygen atoms, and to a lesser extent, the C-C and C-H sigma bonds of the cyclohexane (B81311) and 1-methylpropyl groups. The LUMO, on the other hand, is anticipated to be centered on the antibonding π* orbital of the carbonyl group (C=O) of the ester. This distribution makes the carbonyl carbon susceptible to nucleophilic attack.

| Orbital | Representative Energy (eV) | Description |

|---|---|---|

| HOMO | -9.5 to -10.5 | Primarily located on the ester oxygen atoms, indicating the region of highest electron density and susceptibility to electrophilic attack. |

| LUMO | +1.0 to +2.0 | Centered on the antibonding π* orbital of the carbonyl group, representing the site for nucleophilic attack. |

| HOMO-LUMO Gap | 10.5 to 12.5 | A relatively large gap, suggesting good kinetic stability under normal conditions. |

Note: The values in this table are illustrative and based on typical ranges for similar aliphatic esters as specific experimental or calculated values for this compound are not available.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. Green and yellow regions represent areas of neutral or intermediate potential.

For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen atom of the ester group due to the presence of lone pairs of electrons. The carbonyl carbon atom, being double-bonded to an electronegative oxygen, would exhibit a region of positive potential, making it an electrophilic site. The cyclohexane and 1-methylpropyl hydrocarbon portions of the molecule would be expected to have a relatively neutral electrostatic potential.

Conformational Analysis and Energy Landscapes

Ab initio and Density Functional Theory (DFT) calculations are powerful methods for investigating the potential energy surface of a molecule and identifying its stable conformers. For this compound, the primary conformational considerations are the chair conformation of the cyclohexane ring and the orientation of the ester and 1-methylpropyl groups.

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. The ester group can be attached to the ring in either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions, the conformer with the bulky ester group in the equatorial position is significantly more stable.

Furthermore, rotation around the C-O single bond of the ester group and the C-C bonds of the 1-methylpropyl group leads to various rotational isomers (rotamers). The relative energies of these rotamers are influenced by steric and electronic effects.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Chair-Equatorial | Equatorial | 0 (Reference) | >99 |

| Chair-Axial | Axial | ~2.5 - 4.0 | <1 |

| Twist-Boat | - | ~5.5 | <<<1 |

Note: The relative energy values are estimates based on data for similar substituted cyclohexanes. The actual values for this compound may vary.

While quantum chemical calculations can identify energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's conformational landscape. By simulating the motion of atoms over time, MD can explore the different conformations accessible to the molecule at a given temperature and in a specific environment (e.g., in a solvent).

For this compound, an MD simulation would likely show the molecule predominantly residing in the chair-equatorial conformation. However, the simulation would also capture the dynamic interconversion between different rotamers of the 1-methylpropyl group and the ester linkage. These simulations can provide insights into the flexibility of the molecule and the probability of it adopting less stable conformations that might be important in certain chemical reactions or biological interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and calculate the activation energies, providing a deeper understanding of the reaction kinetics. A common reaction for esters is hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism typically involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of 1-butanol (B46404) lead to the formation of cyclohexanecarboxylic acid. Computational studies can model the structures and energies of the intermediates and the transition states along this pathway.

Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of cyclohexanecarboxylate and 1-butanol. The transition state for the initial nucleophilic attack is the rate-determining step, and its energy can be calculated using quantum chemical methods.

| Reaction | Key Step | Calculated Activation Energy (Illustrative Range, kcal/mol) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Nucleophilic attack of water on the protonated carbonyl | 15 - 25 |

| Base-Catalyzed Hydrolysis | Nucleophilic attack of hydroxide on the carbonyl carbon | 10 - 20 |

Note: The activation energy ranges are illustrative and based on general values for ester hydrolysis. Specific calculations for this compound would be required for precise values.

Computational Studies of Esterification Mechanisms

There are no specific computational studies in the available literature that model the reaction mechanism for the esterification of cyclohexanecarboxylic acid with 2-butanol (B46777) to form this compound. Such a study would typically involve calculating the transition state energies for acid-catalyzed or uncatalyzed pathways, providing insights into the reaction kinetics and thermodynamics. While general mechanisms of esterification are well-understood and computationally modeled for simpler esters, specific data for this compound, such as activation energies or the geometries of transition states, are absent.

Modeling of Hydrolysis and Transesterification Pathways

Similarly, the hydrolysis and transesterification pathways of this compound have not been the subject of specific computational modeling. A theoretical investigation would map the potential energy surface for the nucleophilic attack of water (hydrolysis) or an alcohol (transesterification) on the ester's carbonyl carbon. This would allow for the determination of reaction barriers and the identification of key intermediates. Without such studies, a detailed, quantitative understanding of these degradation and transformation pathways from a theoretical standpoint is not possible.

Solvent Effects on Molecular Properties and Reactivity (Computational Models)

The influence of solvents on the conformational preferences, electronic structure, and reactivity of molecules is a critical area of computational chemistry. Models such as the Polarizable Continuum Model (PCM) are often used to simulate these effects. However, no studies have been published that apply these models to this compound. Consequently, there is no computational data detailing how its dipole moment, conformational stability, or susceptibility to nucleophilic attack changes in different solvent environments (e.g., polar vs. nonpolar).

Advanced Analytical Research Methodologies Applied to 1 Methylpropyl Cyclohexanecarboxylate

Spectroscopic Methodologies for Advanced Structural Elucidation and Conformational Analysis

Spectroscopic techniques are paramount for probing the intricate structural features of 1-methylpropyl cyclohexanecarboxylate (B1212342), from its basic connectivity to the three-dimensional arrangement of its atoms.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of 1-methylpropyl cyclohexanecarboxylate in solution. auremn.org.br By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the cyclohexyl ring and the 1-methylpropyl (sec-butyl) group. The protons on the cyclohexyl ring would appear as a complex series of multiplets due to their various chemical environments (axial and equatorial positions) and spin-spin coupling interactions. The proton attached to the ester oxygen on the sec-butyl group would likely appear as a multiplet, coupled to the adjacent methyl and methylene (B1212753) protons. The two methyl groups of the sec-butyl moiety may exhibit distinct signals depending on the chiral center, potentially appearing as doublets.

The ¹³C NMR spectrum would provide complementary information, with unique signals for each carbon atom in a distinct chemical environment. The carbonyl carbon of the ester group would be readily identifiable by its characteristic downfield chemical shift (typically in the range of 170-180 ppm). Signals for the carbons of the cyclohexyl ring and the sec-butyl group would appear at higher field strengths.

For a more in-depth structural assignment and to resolve overlapping signals, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclohexyl and sec-butyl fragments. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and the carbon atoms they are directly attached to or are two to three bonds away from, respectively. This data is crucial for unambiguously assigning all ¹H and ¹³C signals.

Conformational analysis of the flexible cyclohexane (B81311) ring can also be investigated using NMR. researchgate.netresearchgate.net The relative populations of chair conformers (with the ester group in either an axial or equatorial position) can be determined by measuring coupling constants and observing chemical shift changes at different temperatures. researchgate.net For more complex conformational problems or for studying the compound in its solid state, solid-state NMR could be employed to understand the effects of crystal packing on the molecular conformation.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl Protons | 1.0 - 2.5 | Multiplets |

| CH-O (sec-butyl) | 4.7 - 5.0 | Multiplet |

| CH₂ (sec-butyl) | 1.4 - 1.7 | Multiplet |

| CH₃ (terminal, sec-butyl) | 0.8 - 1.0 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 170 - 180 |

| CH-O (sec-butyl) | 70 - 80 |

| Cyclohexyl Carbons | 20 - 50 |

| CH₂ (sec-butyl) | 25 - 35 |

| CH₃ (terminal, sec-butyl) | 10 - 15 |

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can be used to study its conformational isomers. nih.govresearchgate.net These methods are based on the principle that molecular bonds vibrate at specific frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1730-1750 cm⁻¹. spectroscopyonline.com Another key feature would be the C-O stretching vibrations of the ester, which usually give rise to two bands, one in the 1250-1150 cm⁻¹ region and another between 1150-1000 cm⁻¹. spectroscopyonline.com The presence of the cyclohexyl and sec-butyl groups would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the 1470-1370 cm⁻¹ range. docbrown.info

Raman spectroscopy offers a complementary vibrational profile. While the C=O stretch is also observable in Raman spectra, non-polar bonds, such as the C-C bonds of the cyclohexane ring, often produce stronger signals than in IR spectroscopy. This can be particularly useful for studying the skeletal vibrations of the molecule.

For conformational studies, subtle shifts in the positions and intensities of vibrational bands can be correlated with the presence of different conformers. nih.gov By analyzing spectra at various temperatures, it may be possible to identify bands corresponding to the axial and equatorial conformers of the cyclohexane ring. Furthermore, vibrational spectroscopy is an effective tool for real-time reaction monitoring, for instance, by tracking the disappearance of the broad O-H stretch of a carboxylic acid precursor and the appearance of the characteristic ester C=O stretch during its synthesis.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretching (alkane) | 2850 - 3000 | Medium to Strong |

| C=O stretching (ester) | 1730 - 1750 | Strong |

| C-H bending (alkane) | 1370 - 1470 | Medium |

| C-O stretching (ester) | 1150 - 1250 | Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org For this compound, MS is crucial for determining its molecular weight and for gaining insights into its structure through the analysis of its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, this peak may be weak or absent due to the facile fragmentation of the ester. pressbooks.pub The fragmentation pattern provides a molecular fingerprint. Common fragmentation pathways for esters include the loss of the alkoxy group ([M-OR]⁺) and the loss of the alkyl group from the alkoxy moiety. For this compound, this would likely result in prominent peaks corresponding to the cyclohexanecarbonyl cation and fragments arising from the sec-butyl group. The McLafferty rearrangement is another possible fragmentation pathway for esters with appropriate gamma-hydrogens.

For mechanistic studies, such as investigating the course of a chemical reaction, mass spectrometry is an invaluable tool. By analyzing the mass spectra of reaction intermediates and products, it is possible to deduce the reaction pathway. Isotopic labeling experiments, where an atom in the molecule is replaced by its heavier isotope (e.g., ¹⁸O in the carbonyl group), can be used in conjunction with mass spectrometry to trace the fate of specific atoms during a reaction, providing definitive evidence for proposed mechanisms. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the determination of the elemental composition. pressbooks.pub

Table 4: Plausible Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragment Structure |

|---|---|---|

| 170 | Molecular Ion (M⁺) | [C₁₁H₂₀O₂]⁺ |

| 113 | Loss of sec-butoxy radical | [C₇H₁₁O]⁺ |

| 111 | Loss of sec-butanol | [C₇H₉]⁺ |

| 83 | Cyclohexyl cation | [C₆H₁₁]⁺ |

| 57 | sec-Butyl cation | [C₄H₉]⁺ |

Chromatographic Techniques for Reaction Monitoring and Impurity Profiling

Chromatography is an essential technique for separating the components of a mixture. nih.gov For the analysis of this compound, chromatographic methods are primarily used to monitor the progress of its synthesis, to assess its purity, and to identify and quantify any impurities.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the reaction mixture is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The components of the mixture separate based on their boiling points and their interactions with the stationary phase coating the inside of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification.

GC-MS is an ideal technique for monitoring the progress of the synthesis of this compound. By taking small samples of the reaction mixture at different time points, the relative amounts of starting materials, intermediates, and the final product can be determined. This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration. Furthermore, GC-MS is highly effective for impurity profiling. The high separation efficiency of the GC column can resolve minor impurities, and the mass spectrometer can provide structural information to aid in their identification, even at trace levels. jppres.com

High-performance liquid chromatography (HPLC) is another powerful separation technique that is complementary to GC. nih.gov In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.

While this compound is amenable to GC analysis, HPLC can be advantageous in certain situations. For example, if the compound is part of a complex matrix containing non-volatile components, HPLC would be the preferred method. It is also a non-destructive technique, which allows for the collection of purified fractions of the compound for further analysis if needed.

For quantitative analysis, HPLC coupled with a suitable detector, such as an ultraviolet (UV) detector (if the molecule contains a chromophore) or a refractive index (RI) detector, can be used to accurately determine the concentration of this compound in a sample. By creating a calibration curve using standards of known concentration, the amount of the compound in an unknown sample can be precisely calculated. This is particularly important for quality control purposes to ensure the purity of the final product.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of chiral molecules like this compound is critical in many applications. Chiral chromatography, particularly gas chromatography (GC) with chiral stationary phases (CSPs), is a powerful technique for separating enantiomers and quantifying their relative amounts.

Research on the enantiomeric separation of analogous compounds, such as sec-butyl carboxylates, provides significant insights into the methodologies applicable to this compound. The separation of these enantiomers has been effectively achieved using β-cyclodextrin derivative columns. researchgate.net In a notable study, the enantiomers of several sec-butyl carboxylic esters were resolved on Cyclodex B and CycloSil B chiral capillary columns. researchgate.netresearchgate.net

The efficiency of the separation was observed to be dependent on the structure of the carboxylate group and the column temperature. For instance, the separation factor (α) and resolution (Rs) were found to decrease as the chain size of the carboxyl group increased. researchgate.net This suggests that steric hindrance plays a significant role in the chiral recognition mechanism. The optimal separation among the studied analogues was achieved for sec-butyl acetate. researchgate.net

Table 1: Chromatographic Parameters for Enantiomeric Separation of sec-Butyl Carboxylates on Chiral GC Columns

| Compound | Chiral Stationary Phase | Separation Factor (α) | Resolution (Rs) |

| sec-Butyl acetate | Cyclodex B | Value | Value |

| sec-Butyl acetate | CycloSil B | Value | Value |

| sec-Butyl propionate | Cyclodex B | Value | Value |

| sec-Butyl propionate | CycloSil B | Value | Value |

| sec-Butyl butyrate | Cyclodex B | Value | Value |

| sec-Butyl butyrate | CycloSil B | Value | Value |

| (Note: Specific numerical values for α and Rs were not provided in the source material and are represented here as placeholders to illustrate the data format.) |

The thermodynamic parameters of the separation process, such as the differences in enthalpy (ΔΔH°) and entropy (ΔΔS°) of association between the enantiomers and the chiral stationary phase, can be determined by studying the effect of temperature on retention times. Such studies have indicated that the separation of sec-butyl carboxylate enantiomers on β-cyclodextrin derivative columns is an enthalpy-driven process. researchgate.net

X-ray Crystallography of Derivatives or Co-crystals

For instance, studies on related cyclohexane derivatives, such as cyclohexane-1,3,5-tricarboxylic acid, demonstrate the power of this technique. The crystal structure of this compound was successfully determined from powder X-ray diffraction data. researchgate.net The analysis revealed a triclinic crystal system with the P-1 space group. researchgate.net Such an analysis for a derivative of this compound would provide precise bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography can elucidate the nature of intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. In the case of cyclohexane-1,3,5-tricarboxylic acid, the structure is characterized by extensive hydrogen bonding, forming supramolecular sheets. researchgate.net For a crystalline derivative of this compound, this technique could reveal similar packing motifs and any potential polymorphism.

Table 2: Representative Crystallographic Data for a Cyclohexane Derivative

| Parameter | Value |

| Compound | Cyclohexane-1,3,5-tricarboxylic acid |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |